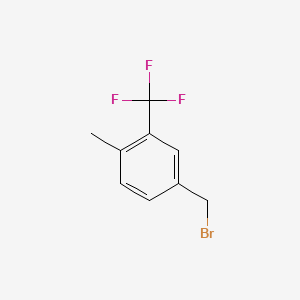

4-Methyl-3-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 4-Methyl-3-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGVSFJBDJUTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379621 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-19-6 | |

| Record name | 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-3-(trifluoromethyl)benzyl bromide chemical properties

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide: Properties, Reactivity, and Synthetic Applications

Executive Summary

This guide provides a comprehensive technical overview of 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6), a specialized benzylic halide of significant interest in medicinal chemistry and drug development. The document elucidates the compound's core chemical and physical properties, analyzes its reactivity from a mechanistic standpoint, and presents practical, field-proven protocols for its synthesis and application. The strategic incorporation of both a methyl and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic bromide and makes it a valuable building block for introducing specifically functionalized moieties into complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent's unique characteristics in their work.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

The deliberate introduction of fluorine-containing groups into organic molecules is a cornerstone of modern pharmaceutical design.[1][2] This strategy is employed to fine-tune a molecule's biological and physicochemical profile, often leading to significant improvements in therapeutic efficacy.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties.[3] Its high electronegativity and lipophilicity can profoundly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity with biological targets, and increase bioavailability.[3][4] Consequently, a substantial number of modern pharmaceuticals incorporate the -CF3 moiety to achieve a superior therapeutic index.[4][5]

Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are highly valued building blocks in organic synthesis.[1] The carbon-halogen bond at the benzylic position is readily cleaved in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the resulting carbocation intermediate (in an SN1 pathway) or the transition state (in an SN2 pathway) through resonance, making them versatile precursors for a wide range of more complex molecules.[1][6]

The Unique Profile of 4-Methyl-3-(trifluoromethyl)benzyl bromide

4-Methyl-3-(trifluoromethyl)benzyl bromide combines the synthetic utility of a benzylic bromide with the advantageous properties of a trifluoromethyl group. The specific substitution pattern—an electron-donating methyl group para to the benzylic carbon and a potent electron-withdrawing trifluoromethyl group meta to it—creates a distinct electronic and steric environment. This arrangement influences the reagent's reactivity and makes it an ideal intermediate for synthesizing novel compounds where this specific substitution is required for targeted biological activity.

Core Chemical and Physical Properties

Identification and Structure

-

Systematic Name: 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene

-

Synonyms: 5-(Bromomethyl)-2-methylbenzotrifluoride[7]

-

CAS Number: 261952-19-6[7]

-

Molecular Formula: C₉H₈BrF₃[7]

-

Molecular Weight: 253.06 g/mol [7]

-

InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N[7]

Physicochemical Data

The key physical and chemical properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide are summarized in the table below. This data is critical for planning experiments, ensuring safe handling, and selecting appropriate solvents and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [7] |

| Molecular Weight | 253.06 g/mol | [7] |

| Storage Temperature | Ambient Temperature | [7] |

Note: Extensive, publicly available data such as melting point, boiling point, and density for this specific isomer is limited. Researchers should perform their own characterization or consult supplier-specific documentation.

Reactivity and Mechanistic Considerations

The Electrophilic Nature of the Benzylic Carbon

The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which polarizes the C-Br bond. This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2 Pathways)

As a primary benzylic halide, 4-Methyl-3-(trifluoromethyl)benzyl bromide can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

-

Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles in polar aprotic solvents (e.g., Acetone, DMF). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

-

Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate. The resonance stabilization provided by the benzene ring makes the formation of the primary benzylic carbocation feasible, a situation not typically seen with simple primary alkyl halides.[6]

Step-by-Step Laboratory Protocol for Synthesis

This protocol is a self-validating system for the synthesis described above.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-2-(trifluoromethyl)benzene (1.0 eq).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Solvent: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. Expertise Note: The reaction mixture will turn from a clear/colorless solution to a yellowish/orange hue, and the solid succinimide byproduct will precipitate out as a less dense solid.

-

Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath to ensure complete precipitation of the succinimide byproduct.

-

Filtration: Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product (typically an oil or low-melting solid) can be purified by recrystallization from a suitable solvent like hexanes or by flash column chromatography on silica gel.

Applications in Research and Development

A Key Building Block for Novel Pharmaceutical Scaffolds

The primary application of this reagent is as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new drug candidates. [1]Its structure allows for the strategic introduction of the 4-methyl-3-(trifluoromethyl)phenylmethyl moiety, which can serve as a key pharmacophore or as a structural element to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Example Application: Synthesis of a Benzyl Ether

A common and fundamental application is in the Williamson ether synthesis to couple the benzyl group to an alcohol or phenol.

Reaction Scheme: R-OH + 4-Methyl-3-(trifluoromethyl)benzyl bromide → R-O-CH₂-(C₆H₃)-CH₃-CF₃

Protocol:

-

Base Treatment: In a flask, dissolve the alcohol (R-OH, 1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 30 minutes to form the alkoxide. Trustworthiness Note: The evolution of hydrogen gas is a clear indicator of successful alkoxide formation.

-

Alkylation: Add a solution of 4-Methyl-3-(trifluoromethyl)benzyl bromide (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.

-

Quench & Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Safety, Handling, and Storage

Hazard Identification

This compound is a corrosive and hazardous substance that requires careful handling. [7]

| Hazard Type | GHS Information | Source |

|---|---|---|

| Pictogram | GHS05 (Corrosion) | [7] |

| Signal Word | Danger | [7] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [7] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][8]|

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. [8]Eyewash stations and safety showers must be readily accessible. [8]* Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a face shield. A flame-retardant lab coat is also recommended. [8]* Handling: Avoid all direct contact with skin and eyes. Do not ingest. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. [8][9]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]The recommended storage temperature is ambient. [7]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

Conclusion

4-Methyl-3-(trifluoromethyl)benzyl bromide is a highly valuable and reactive intermediate for advanced organic synthesis. Its unique substitution pattern provides a strategic tool for medicinal chemists aiming to incorporate the beneficial properties of the trifluoromethyl group into novel molecular frameworks. A thorough understanding of its reactivity, particularly its propensity for nucleophilic substitution, and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely functionalized building blocks will continue to increase.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Trifluoromethylbenzyl bromide (CAS 402-49-3). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). How 4-(Trifluoromethyl)benzyl Bromide Enhances Pharmaceutical and Specialty Chemical Development. Retrieved from [Link]

-

ChemBK. (2024). 4-(Trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved from [Link]

- Google Patents. (2014). US20140142332A1 - Process of preparing grignard reagent.

-

Hitec-Zang GmbH. (2020, November 9). Grignard Reagent Formation - From the Lab to Industry (English). YouTube. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

-

Angene. (n.d.). 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethoxy)benzyl bromide. NIST WebBook. Retrieved from [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

Zhu, Z., et al. (2025). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole. ResearchGate. Retrieved from [Link]

-

UCL Discovery. (n.d.). Mechanisms of nucleophilic substitution. Retrieved from [Link]

-

ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzyl bromide | 261952-19-6 | Benchchem [benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. asccollegekolhar.in [asccollegekolhar.in]

- 7. 4-Methyl-3-(trifluoromethyl)benzyl bromide | 261952-19-6 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-Methyl-3-(trifluoromethyl)benzyl bromide CAS number 261952-19-6

An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

4-Methyl-3-(trifluoromethyl)benzyl bromide is a specialized benzylic halide building block that serves as a valuable reagent in organic synthesis, particularly within the fields of pharmaceutical and agrochemical development. Its structure is distinguished by three key features: the reactive bromomethyl group, a stabilizing methyl group, and an electron-withdrawing trifluoromethyl (CF₃) group. The trifluoromethyl group is of particular significance in medicinal chemistry.[1] Its incorporation into drug candidates can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and handling, designed to empower researchers in leveraging its unique chemical attributes.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 4-Methyl-3-(trifluoromethyl)benzyl bromide is a solid at ambient temperature. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 261952-19-6 | [3] |

| Molecular Formula | C₉H₈BrF₃ | [3][4] |

| Molecular Weight | 253.06 g/mol | [3][4] |

| Physical Form | Solid | |

| IUPAC Name | 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | [4] |

| Synonyms | 5-(Bromomethyl)-2-methylbenzotrifluoride | [4] |

| InChI Key | DEGVSFJBDJUTBP-UHFFFAOYSA-N |

-

¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm, a singlet for the methyl protons (-CH₃) around 2.4 ppm, and multiplets in the aromatic region (7.2-7.6 ppm) corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR: Key resonances would include the benzylic carbon, the methyl carbon, four distinct aromatic carbons (two quaternary, two tertiary), and the carbon of the CF₃ group, which would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic ring and alkyl groups, C=C stretching in the aromatic region, and a prominent C-Br stretching absorption.

Synthesis Pathway and Experimental Protocol

The synthesis of 4-methyl-3-(trifluoromethyl)benzyl bromide is typically achieved via a two-step process starting from 2-chloro-4-methylaniline. The process involves the introduction of the trifluoromethyl group followed by a radical-initiated benzylic bromination.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 261952-19-6: 4-(Bromomethyl)-1-methyl-2-(trifluorometh… [cymitquimica.com]

- 3. 4-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 261952-19-6 [amp.chemicalbook.com]

- 4. 4-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE price,buy 4-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE - chemicalbook [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

Introduction: A Strategically Designed Synthetic Intermediate

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive technical overview of 4-Methyl-3-(trifluoromethyl)benzyl bromide, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis, applications, and safe handling, grounded in established scientific principles and authoritative sources.

4-Methyl-3-(trifluoromethyl)benzyl bromide is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is strategically designed, combining three key functional elements on a benzene ring:

-

Benzylic Bromide: The bromomethyl group (-CH₂Br) is a highly reactive and versatile functional handle. The carbon-bromine bond is labile, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward attachment of the entire benzyl moiety to a wide range of substrates. The reactivity is enhanced by the adjacent benzene ring, which stabilizes the carbocation intermediate that can form during Sₙ1-type reactions.[1]

-

Trifluoromethyl Group (-CF₃): This group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity make it a crucial substituent in modern drug design.[2] The introduction of a -CF₃ group can enhance a molecule's metabolic stability by blocking sites of enzymatic oxidation, improve its binding affinity to target proteins, and increase its bioavailability.[1][3]

-

Methyl Group (-CH₃): The methyl group provides an additional point for substitution or can influence the electronic and steric properties of the molecule, subtly modulating its reactivity and interaction with biological systems.

The combination of these features makes 4-Methyl-3-(trifluoromethyl)benzyl bromide a valuable reagent for introducing a specific lipophilic and metabolically robust pharmacophore into new chemical entities.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 253.06 g/mol | [4] |

| Molecular Formula | C₉H₈BrF₃ | [4][5] |

| CAS Number | 261952-19-6 | [5] |

| Synonyms | 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene, 5-(Bromomethyl)-2-methylbenzotrifluoride | |

| Physical Form | Solid | |

| InChI Key | DEGVSFJBDJUTBP-UHFFFAOYSA-N |

Synthesis and Characterization

While several specific synthetic routes may exist, a common and logical approach for preparing benzylic bromides is through the radical bromination of the corresponding methyl-substituted precursor, in this case, 1-methyl-2-(trifluoromethyl)-4-methylbenzene (or 2,4-dimethylbenzotrifluoride).

Workflow: Synthesis via Radical Bromination

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzyl bromide | 261952-19-6 | Benchchem [benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE price,buy 4-METHYL-3-(TRIFLUOROMETHYL)BENZYL BROMIDE - chemicalbook [m.chemicalbook.com]

- 5. 4-Methyl-3-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]

4-Methyl-3-(trifluoromethyl)benzyl bromide structure and synthesis

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-3-(trifluoromethyl)benzyl bromide, a key fluorinated building block for professionals in chemical research and drug development. We will delve into its structural characteristics, critically examine its primary synthesis methodologies with a focus on mechanistic rationale, and discuss its reactivity and applications.

Introduction and Strategic Importance

4-Methyl-3-(trifluoromethyl)benzyl bromide (also known as 4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene) is a substituted toluene derivative of significant interest in synthetic chemistry. Its utility stems from the unique combination of two functional moieties:

-

The Trifluoromethyl (-CF3) Group: This group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of parent molecules, making it a prized feature in modern drug design.[1]

-

The Benzyl Bromide (-CH2Br) Group: This functional group is a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions. This allows for the efficient and targeted introduction of the 4-methyl-3-(trifluoromethyl)benzyl scaffold onto a wide range of nucleophilic substrates.

The strategic placement of the methyl group ortho to the trifluoromethyl group and meta to the benzyl bromide creates a specific substitution pattern that is crucial for building complex molecular architectures with precise steric and electronic properties.

Molecular Structure and Physicochemical Properties

The structure of 4-Methyl-3-(trifluoromethyl)benzyl bromide is foundational to its reactivity and function. Below is a summary of its key identifiers and physical properties.

| Property | Value |

| IUPAC Name | 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene |

| Synonyms | 5-(Bromomethyl)-2-methylbenzotrifluoride |

| CAS Number | 261952-19-6 |

| Molecular Formula | C₉H₈BrF₃ |

| Molecular Weight | 253.06 g/mol |

| Physical Form | Solid |

| InChI Key | DEGVSFJBDJUTBP-UHFFFAOYSA-N |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

| Signal Word | Danger |

Synthesis Methodologies: A Mechanistic Perspective

The most direct and industrially scalable route to 4-Methyl-3-(trifluoromethyl)benzyl bromide is the selective free-radical bromination of the corresponding toluene precursor. This approach leverages the unique stability of the benzylic radical intermediate.

Primary Synthesis Route: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is the method of choice for benzylic bromination. It involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals, initiated either photochemically (UV light) or with a radical initiator like azobisisobutyronitrile (AIBN).[2]

Starting Material: 4-Methyl-3-(trifluoromethyl)toluene Key Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: A non-polar, inert solvent such as carbon tetrachloride (historically) or safer, modern alternatives like (trifluoromethyl)benzene.[3]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination because it maintains a very low, constant concentration of Br₂ in the reaction mixture. This is critical to suppress the competing electrophilic aromatic substitution (bromination of the benzene ring), thereby ensuring high selectivity for the desired side-chain reaction.

-

Radical Initiator (AIBN): AIBN is a reliable source of free radicals upon gentle heating. It decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas, which then initiates the chain reaction.

-

Inert Solvent: The solvent must be incapable of reacting with free radicals. Halogenated solvents are common choices. Supercritical carbon dioxide has also been explored as an environmentally benign alternative.[4]

Reaction Mechanism: The process is a classic free-radical chain reaction.

-

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals. These radicals react with trace amounts of HBr to produce bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methyl-3-(trifluoromethyl)toluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzyl radical is resonance-stabilized by the aromatic ring.

-

The newly formed benzyl radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, 4-Methyl-3-(trifluoromethyl)benzyl bromide, and a new bromine radical, which continues the chain.

-

-

Termination: Two radicals combine to terminate the chain reaction.

Experimental Protocol: Wohl-Ziegler Bromination

The following protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

4-Methyl-3-(trifluoromethyl)toluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

(Trifluoromethyl)benzene (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle and a UV lamp (for photochemical initiation if preferred)

Procedure:

-

Setup: Assemble the reflux apparatus under an inert atmosphere. Ensure all glassware is oven-dried to prevent side reactions with water.

-

Charging the Flask: To the round-bottom flask, add 4-Methyl-3-(trifluoromethyl)toluene, N-bromosuccinimide, and (trifluoromethyl)benzene.

-

Initiation: Begin vigorous stirring and add the radical initiator, AIBN.

-

Reaction: Gently heat the mixture to reflux (approx. 102°C for (trifluoromethyl)benzene). The reaction can be monitored by GC/MS or TLC to track the consumption of the starting material. The reaction typically proceeds to completion within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a water wash and a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final product as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the primary synthesis route.

Caption: Workflow for the Wohl-Ziegler Bromination Synthesis.

Safety, Handling, and Storage

4-Methyl-3-(trifluoromethyl)benzyl bromide is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as corrosive and is a lachrymator (causes tearing). It can cause severe skin burns and eye damage. Inhalation of dust or vapors may cause respiratory irritation.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[5] Refrigeration is recommended to ensure long-term stability.

Conclusion

4-Methyl-3-(trifluoromethyl)benzyl bromide is a valuable and versatile reagent in organic synthesis. Its structure is optimized for introducing a key pharmacophore into new molecular entities. The primary synthesis via Wohl-Ziegler bromination is a robust and selective method, grounded in well-understood free-radical chemistry. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for researchers aiming to leverage its potential in the development of novel pharmaceuticals and advanced materials.

References

-

The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 2, 2026, from [Link]

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - Science. (1994). Retrieved January 2, 2026, from [Link]

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene - ResearchGate. (2008). Retrieved January 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Methyl-3-(trifluoromethyl)benzyl bromide | 261952-19-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of strategic importance. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, can profoundly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. 4-Methyl-3-(trifluoromethyl)benzyl bromide is a key building block in the synthesis of a variety of more complex molecules, serving as a versatile precursor for introducing the 4-methyl-3-(trifluoromethyl)benzyl pharmacophore.

This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-3-(trifluoromethyl)benzyl bromide. We will delve into the theoretical underpinnings and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. This guide will not only present the expected spectroscopic data but will also elucidate the rationale behind the spectral features, empowering researchers to confidently identify and characterize this important synthetic intermediate.

Synthesis and Sample Preparation

The primary route for the synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide is through the free-radical bromination of its precursor, 4-methyl-3-(trifluoromethyl)toluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions[1]. The selectivity of this reaction for the benzylic position is a cornerstone of its utility.

Caption: Synthetic workflow for 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Experimental Protocol: Sample Preparation for Spectroscopic Analysis

For optimal results in spectroscopic analysis, meticulous sample preparation is paramount.

NMR Spectroscopy:

-

Weigh approximately 5-10 mg of purified 4-Methyl-3-(trifluoromethyl)benzyl bromide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds.

-

To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the sample height is adequate for the spectrometer's probe.

IR Spectroscopy (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Methyl-3-(trifluoromethyl)benzyl bromide onto the crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Mass Spectrometry (EI-MS):

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

The sample is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution is injected into the GC, which separates the compound before it enters the mass spectrometer.

Spectroscopic Analysis and Data Interpretation

Due to the limited availability of direct experimental spectra for 4-Methyl-3-(trifluoromethyl)benzyl bromide, the following data is a combination of predictions based on established spectroscopic principles and data from closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted ¹H NMR spectrum of 4-Methyl-3-(trifluoromethyl)benzyl bromide in CDCl₃ is expected to show four distinct signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Ar-H (H5) | ~7.55 | d | 1H | ⁴J(H-F) ≈ 1-2 Hz |

| Ar-H (H6) | ~7.45 | d | 1H | ³J(H-H) ≈ 8 Hz |

| Ar-H (H2) | ~7.35 | s | 1H | |

| -CH₂Br | ~4.50 | s | 2H | |

| -CH₃ | ~2.45 | s | 3H |

Expertise & Experience in Interpretation:

-

Aromatic Protons (7.35-7.55 ppm): The three aromatic protons will appear in the downfield region characteristic of aromatic compounds. The proton at position 2 (H2) is expected to be a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H5 and H6) will likely appear as doublets due to ortho coupling to each other. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, causing them to appear at a higher chemical shift. Long-range coupling to the fluorine atoms of the CF₃ group may result in a slight broadening or fine splitting of the signal for H2 and H5[2].

-

Benzylic Protons (-CH₂Br, ~4.50 ppm): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Methyl Protons (-CH₃, ~2.45 ppm): The three protons of the methyl group are also chemically equivalent and will appear as a singlet in the upfield region, typical for methyl groups attached to an aromatic ring.

Caption: Predicted ¹H NMR assignments for 4-Methyl-3-(trifluoromethyl)benzyl bromide.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom. The trifluoromethyl group will cause the carbon to which it is attached, and adjacent carbons, to appear as quartets due to ¹³C-¹⁹F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-CF₃ (C3) | ~131 | q | ¹J(C-F) ≈ 272 Hz |

| C-CH₃ (C4) | ~139 | q | ³J(C-F) ≈ 4 Hz |

| C-CH₂Br (C1) | ~137 | q | ³J(C-F) ≈ 4 Hz |

| Aromatic CH (C2, C5, C6) | 125-135 | m | |

| -CF₃ | ~124 | q | ¹J(C-F) ≈ 272 Hz |

| -CH₂Br | ~32 | s | |

| -CH₃ | ~20 | s |

Expertise & Experience in Interpretation:

-

Aromatic Carbons (125-139 ppm): The six aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons. The carbon directly attached to the trifluoromethyl group (C3) will show a large one-bond coupling constant (¹J(C-F)) of around 272 Hz, appearing as a quartet[3]. The carbons ortho and meta to the CF₃ group will also exhibit smaller C-F couplings.

-

Trifluoromethyl Carbon (-CF₃, ~124 ppm): This carbon will also appear as a quartet with a large one-bond C-F coupling constant.

-

Benzylic Carbon (-CH₂Br, ~32 ppm): The carbon of the bromomethyl group will be found in the upfield region, shifted downfield by the attached bromine.

-

Methyl Carbon (-CH₃, ~20 ppm): The methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H stretch | 2980-2850 | Medium |

| C=C aromatic stretch | 1600-1450 | Medium to Strong |

| C-F stretch | 1350-1100 | Strong |

| C-Br stretch | 700-500 | Medium to Strong |

Expertise & Experience in Interpretation:

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations just above and below 3000 cm⁻¹, corresponding to the aromatic and aliphatic protons, respectively.

-

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-F Stretches: The most prominent feature will be the very strong and broad absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, between 700-500 cm⁻¹, is expected for the C-Br stretching vibration of the benzyl bromide moiety[4][5][6].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

| m/z | Proposed Fragment | Significance |

| 252/254 | [M]⁺ | Molecular ion peak (presence of Br gives M and M+2 peaks of nearly equal intensity) |

| 173 | [M - Br]⁺ | Loss of a bromine radical, forming the stable benzylic carbocation. This is often the base peak. |

| 153 | [M - Br - HF]⁺ | Subsequent loss of HF from the benzylic carbocation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 252 and 254, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Base Peak: The most intense peak in the spectrum (the base peak) is expected to be at m/z 173, resulting from the loss of the bromine atom to form a resonance-stabilized benzylic carbocation[7].

-

Fragmentation Pattern: Further fragmentation of the benzylic carbocation can lead to the loss of HF (m/z 153) and the formation of the tropylium ion (m/z 91), a common and stable fragment for benzyl-containing compounds.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of 4-Methyl-3-(trifluoromethyl)benzyl bromide, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The interplay of the methyl, trifluoromethyl, and bromomethyl substituents on the benzene ring gives rise to a unique and predictable set of spectral data. By understanding the underlying principles of these spectroscopic techniques and their application to this specific molecular structure, researchers can confidently verify the identity and purity of this crucial synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors. This guide serves as a valuable resource, bridging the gap between theoretical knowledge and practical application in the analysis of fluorinated aromatic compounds.

References

-

Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

- Supporting Information for "Direct C-H Trifluoromethylation of Heteroarenes". (n.d.).

- Process for the bromination of deactivated toluenes in the benzylic position. (1993). Google Patents.

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]

- Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. (2015). The Royal Society of Chemistry.

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (2010). ResearchGate. Retrieved from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

- Infrared Spectroscopy. (n.d.).

- This journal is © The Royal Society of Chemistry 2018. (2018). The Royal Society of Chemistry.

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Process for the bromination of deactivated toluenes in the benzylic position. (1993). European Patent Office. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. (1969). Journal of the American Chemical Society. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.

-

Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. (1969). CaltechAUTHORS. Retrieved from [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society. Retrieved from [Link]

-

PIMS spectra recorded during the decomposition of benzyl bromide at... (n.d.). ResearchGate. Retrieved from [Link]

-

How to Predict the Number of Signals in a 1H NMR (O Chem). (2021). YouTube. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.

- Supporting Information for. (n.d.). The Royal Society of Chemistry.

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

4-(Trifluoromethoxy)toluene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Long-Range Proton-Fluorine Coupling in a Rigid System. The Nuclear Magnetic Resonance Spectra of 5-Substituted Difluorotetrachlo. (n.d.). ElectronicsAndBooks.

-

4-Methylbenzotrifluoride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

An In-Depth Technical Guide to the Safe Handling and Application of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Introduction: A Versatile Reagent in Modern Drug Discovery

4-Methyl-3-(trifluoromethyl)benzyl bromide (CAS No. 261952-19-6) is a key building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical properties, associated hazards, and rigorous safety protocols necessary for the responsible handling and utilization of this reactive intermediate. Adherence to these guidelines is paramount for ensuring personnel safety and experimental integrity in a research and development setting.

Physicochemical Properties and Reactivity Profile

Table 1: Physicochemical Data of 4-Methyl-3-(trifluoromethyl)benzyl bromide and Related Compounds

| Property | 4-Methyl-3-(trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl bromide | Reference(s) |

| CAS Number | 261952-19-6 | 402-49-3 | [1] |

| Molecular Formula | C9H8BrF3 | C8H6BrF3 | [1] |

| Molecular Weight | 253.06 g/mol | 239.03 g/mol | [1] |

| Physical Form | Solid | Crystalline Low Melting Solid | [1][2] |

| Melting Point | Not specified | 29-33 °C | [2] |

| Boiling Point | Not specified | 65-69 °C at 5 mmHg | [2] |

| Density | Not specified | 1.546 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water | Insoluble in water | [2] |

The primary driver of this reagent's utility is the reactive benzylic bromide. This functional group makes the compound an excellent electrophile for SN2 reactions, allowing for the alkylation of a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the benzylic position.

Hazard Identification and Risk Assessment

The principal hazard associated with 4-Methyl-3-(trifluoromethyl)benzyl bromide is its corrosivity . Supplier safety information explicitly assigns the hazard statement H314: Causes severe skin burns and eye damage , accompanied by the GHS05 pictogram for corrosion.[1] This classification is consistent across a range of structurally similar benzyl bromides, which are also noted to be lachrymatory, meaning they can cause tearing.[3][4]

Primary Hazards:

-

Dermal and Ocular Corrosivity: Direct contact with the skin or eyes can lead to severe chemical burns and potentially irreversible eye damage.[1][5]

-

Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6]

-

Toxicity upon Combustion: In the event of a fire, toxic fumes of carbon dioxide, carbon monoxide, hydrogen bromide (HBr), and hydrogen fluoride (HF) are emitted.[5]

Due to these significant hazards, a thorough risk assessment must be conducted before any handling of this compound.

Caption: Step-by-step workflow for the safe handling of 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, amines, and oxidizing agents. [4][7]* Keep the container tightly closed and in its original packaging. [5]* The compound is listed as light-sensitive; therefore, storage in an opaque or amber container is recommended. [5]

Emergency and First Aid Procedures

Immediate and decisive action is critical in the event of an exposure.

Table 3: Emergency First Aid Protocols

| Exposure Route | Immediate Action | Follow-up |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. | Seek immediate specialist medical attention. [3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. | Transfer to a hospital if burns or symptoms of poisoning are present. [5] |

| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. | Seek immediate medical attention. [3] |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Give a cup of water to drink. | Seek immediate medical attention. [3][5] |

Spill Management Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for corrosive materials. Do not use combustible materials like sawdust. [8]4. Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal. [8]5. Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Applications in Drug Development and Organic Synthesis

4-Methyl-3-(trifluoromethyl)benzyl bromide serves as a potent electrophile for the introduction of the 4-methyl-3-(trifluoromethyl)benzyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions (SN2) with a variety of nucleophiles.

General Reaction Scheme:

Nu:- + Br-CH2-Ar → Nu-CH2-Ar + Br-

Where:

-

Nu:- represents a nucleophile (e.g., an alcohol, amine, thiol, or carbanion).

-

Ar represents the 4-methyl-3-(trifluoromethyl)phenyl group.

The inclusion of the trifluoromethyl group is a strategic decision in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, often leading to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the drug's half-life. * Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes, potentially enhancing its bioavailability. * Modified Binding Affinity: The electronic properties of the -CF3 group can alter the way a drug molecule interacts with its biological target, sometimes leading to increased potency. While specific, published synthetic protocols detailing the use of 4-Methyl-3-(trifluoromethyl)benzyl bromide are not prevalent in readily accessible literature, its application follows standard alkylation procedures. For instance, in the synthesis of novel kinase inhibitors or receptor antagonists, a common step involves the N-alkylation of a heterocyclic core or the O-alkylation of a phenol with a suitable benzyl bromide derivative to explore the structure-activity relationship in that region of the molecule.

Conclusion

4-Methyl-3-(trifluoromethyl)benzyl bromide is an invaluable reagent for medicinal chemists and drug development professionals. However, its utility is matched by its significant corrosive hazards. A comprehensive understanding of these risks, coupled with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for its safe and effective use. By prioritizing safety through robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency plans, researchers can confidently leverage the synthetic potential of this important chemical intermediate to advance the frontiers of science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

-

AK Scientific, Inc. Safety Data Sheet. [Link]

Sources

- 1. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. Buy 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 395-44-8 [smolecule.com]

A Comprehensive Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl bromide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among the vast array of fluorinated building blocks, 4-Methyl-3-(trifluoromethyl)benzyl bromide has emerged as a pivotal intermediate, offering a unique combination of structural features that are highly sought after in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of 4-Methyl-3-(trifluoromethyl)benzyl bromide, including its commercial availability, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapies.

Commercial Availability and Supplier Information

4-Methyl-3-(trifluoromethyl)benzyl bromide, identified by the CAS number 261952-19-6 , is readily available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The accessibility of this reagent in various quantities, from milligrams for initial screening to kilograms for preclinical and clinical development, underscores its importance in the drug discovery pipeline. Researchers can procure this compound from a range of global suppliers, ensuring a stable and reliable supply chain for their synthetic needs.

| Supplier | Location | Purity | Available Quantities |

| Sigma-Aldrich | Global | ≥97% | Gram to multi-gram |

| Oakwood Chemical | USA | 97% | 250mg to 1g and bulk inquiries |

| Apollo Scientific Ltd. | UK | Not specified | Inquire for details |

| BenchChem | USA | Not specified | Inquire for details |

Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 4-Methyl-3-(trifluoromethyl)benzyl bromide is paramount for its safe handling and effective use in synthetic protocols.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.06 g/mol | |

| Appearance | Solid | |

| CAS Number | 261952-19-6 | |

| InChI Key | DEGVSFJBDJUTBP-UHFFFAOYSA-N |

Safety and Handling

4-Methyl-3-(trifluoromethyl)benzyl bromide is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Pictograms:

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. A link to the MSDS from Apollo Scientific Ltd. can be found on the Sigma-Aldrich website.

Synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Representative Experimental Protocol

The following is a representative protocol based on well-established procedures for benzylic bromination:

Materials:

-

4-Methyl-3-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with 4-methyl-3-(trifluoromethyl)toluene and the chosen solvent.

-

Reagent Addition: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO) are added to the solution.

-

Reaction: The mixture is heated to reflux under an inert atmosphere. The reaction is typically initiated by a heat lamp or by the heat of the refluxing solvent. Progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A certificate of analysis for a commercially available sample can serve as a reference for these characterizations.

Applications in Drug Discovery and Development

The true value of 4-Methyl-3-(trifluoromethyl)benzyl bromide lies in its utility as a versatile building block for introducing the 4-methyl-3-(trifluoromethyl)benzyl moiety into drug candidates. This specific substitution pattern can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The trifluoromethyl group, a well-known bioisostere of a methyl group, can improve lipophilicity and block metabolic oxidation, while the methyl group can provide additional steric bulk or hydrophobic interactions within a target's binding site.[2]

Key Intermediate in Kinase Inhibitor Synthesis

A significant application of 4-Methyl-3-(trifluoromethyl)benzyl bromide is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] It serves as a key electrophile in nucleophilic substitution reactions, typically with amines, to construct the core scaffolds of these inhibitors.

Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for synthesizing kinase inhibitor precursors.

Role in the Development of BCR-ABL Inhibitors

Research has highlighted the use of 4-Methyl-3-(trifluoromethyl)benzyl bromide in the development of potent inhibitors of the Breakpoint Cluster Region-Abelson (BCR-ABL) protein, a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][3] The T315I "gatekeeper" mutation in BCR-ABL confers resistance to many first- and second-generation inhibitors.[3] The unique substitution pattern of the benzyl bromide derivative allows for the synthesis of novel inhibitors that can potentially overcome this resistance.[3]

For instance, it is used to synthesize N-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}piperazine derivatives, which are key components of certain BCR-ABL inhibitors.[1] The reaction involves the nucleophilic attack of a piperazine derivative on the benzylic carbon of 4-Methyl-3-(trifluoromethyl)benzyl bromide, displacing the bromide and forming a new carbon-nitrogen bond. This reaction is fundamental to building the larger, more complex molecules designed to potently and selectively inhibit the kinase.[1][4][5]

Conclusion

4-Methyl-3-(trifluoromethyl)benzyl bromide is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its unique structural features, particularly the presence of both a methyl and a trifluoromethyl group on the aromatic ring, provide a powerful tool for modulating the properties of drug candidates. A comprehensive understanding of its synthesis, handling, and reactivity is crucial for its effective application in the development of novel therapeutics, especially in the realm of targeted cancer therapies like kinase inhibitors. As the demand for more effective and specific drugs continues to grow, the importance of key intermediates like 4-Methyl-3-(trifluoromethyl)benzyl bromide in the synthetic chemist's toolbox is set to increase.

References

-

Oakwood Chemical. 4-Methyl-3-(trifluoromethyl)benzyl bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]

- Lai, A. et al. (2020). Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation. European Journal of Medicinal Chemistry, 206, 112676.

-

ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents.

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

ResearchGate. Nonlinear Taft Polar Free Energy Relationship: Reactions of N‐Substituted Benzyl Amines with Benzyl Bromide in Methanol. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. [Link]

-

PMC. 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Link]

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzyl bromide | 261952-19-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Physical properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Methyl-3-(trifluoromethyl)benzyl bromide, with CAS Number 261952-19-6, is a key organic intermediate of significant interest in the field of drug discovery and development.[1][2] Its structure uniquely combines the reactivity of a benzylic bromide with the electronic and steric properties of both a methyl and a trifluoromethyl group on the aromatic ring. This strategic combination makes it a valuable synthon for introducing the 4-methyl-3-(trifluoromethyl)benzyl moiety into more complex molecular architectures, particularly in the design of novel therapeutic agents.[2]

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Concurrently, the benzylic bromide functional group provides a reactive handle for facile nucleophilic substitution reactions, allowing for the construction of diverse molecular scaffolds.[6] This guide offers a comprehensive overview of the physical and chemical properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide, alongside practical experimental protocols for its synthesis, characterization, and handling, aimed at professionals in the chemical and pharmaceutical sciences.

Molecular and Physicochemical Properties

While specific experimental data for some physical properties of 4-Methyl-3-(trifluoromethyl)benzyl bromide are not extensively reported in publicly available literature, we can deduce its key characteristics based on its structure and data from closely related analogues.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | [1] |

| CAS Number | 261952-19-6 | [1] |

| Molecular Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.06 g/mol | [1] |

| Synonyms | 5-(Bromomethyl)-2-methylbenzotrifluoride | [1] |

| Physical Form | Solid | [1] |

Predicted Physical Properties

The physical properties of the isomeric 4-(trifluoromethyl)benzyl bromide (CAS 402-49-3) are well-documented, with a melting point of 29-33 °C and a boiling point of 65-69 °C at 5 mmHg.[7][8] The introduction of a methyl group on the benzene ring in 4-Methyl-3-(trifluoromethyl)benzyl bromide is expected to slightly increase the molecular weight and potentially influence the crystal packing, which would likely result in a slightly higher melting point. The boiling point is also expected to be slightly elevated due to the increased molecular mass.

| Property | Predicted Value/Observation | Rationale |

| Melting Point | Likely in the range of 35-50 °C | Based on the solid form at room temperature and comparison with isomers.[1][7] |

| Boiling Point | > 70 °C at 5 mmHg | Expected to be higher than its non-methylated analogue due to increased molecular weight.[7] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). | The nonpolar, hydrophobic nature of the substituted benzene ring dominates. The compound is expected to be insoluble in water but soluble in a range of organic solvents.[8] |

| Density | ~1.5 - 1.6 g/mL | Similar to related brominated and fluorinated aromatic compounds.[7] |

Synthesis and Reactivity

Proposed Synthesis Workflow

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted aromatic compound. In the case of 4-Methyl-3-(trifluoromethyl)benzyl bromide, the logical precursor is 1-methyl-2-(trifluoromethyl)benzene. The reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.

Caption: Proposed synthesis workflow for 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Experimental Protocol: Synthesis

Objective: To synthesize 4-Methyl-3-(trifluoromethyl)benzyl bromide via radical bromination of 1-methyl-2-(trifluoromethyl)benzene.

Materials:

-

1-Methyl-2-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

UV lamp (optional, for initiation)

Procedure:

-

To a solution of 1-methyl-2-(trifluoromethyl)benzene (1.0 eq) in CCl₄ (or DCM), add NBS (1.1 eq).

-

Add a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approximately 77°C for CCl₄) and stir vigorously. Initiation can be enhanced by irradiation with a UV lamp.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-Methyl-3-(trifluoromethyl)benzyl bromide.

Reactivity Profile

As a primary benzylic halide, 4-Methyl-3-(trifluoromethyl)benzyl bromide is a highly effective electrophile in nucleophilic substitution reactions. The C-Br bond is activated by the adjacent benzene ring, which can stabilize the transition state of both Sₙ1 and Sₙ2 reactions. Given that it is a primary halide, it will predominantly react via an Sₙ2 mechanism with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[9] This reactivity is fundamental to its application in building more complex molecules, such as the potent BCR-ABL inhibitors used in cancer research.[2]

Experimental Characterization and Quality Control

Protocol for Melting Point Determination

A sharp melting point range is a key indicator of a compound's purity.

Caption: Standard workflow for melting point determination.

Procedure:

-

Ensure the crystalline sample of 4-Methyl-3-(trifluoromethyl)benzyl bromide is completely dry.

-

Load a small amount of the powdered solid into a capillary tube to a height of 2-3 mm.[10]

-

Place the capillary tube into a calibrated melting point apparatus.[11]

-

Heat the sample rapidly to approximately 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire sample becomes a clear liquid (T_final).

-

The melting point is reported as the range from T_initial to T_final. A pure sample should have a narrow range of 1-2°C.

Protocol for Solubility Assessment

A qualitative assessment of solubility provides insight into the polarity and potential solvent systems for reactions and purification.[12][13]

Procedure:

-

Place approximately 10-20 mg of the solid into a series of small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes).

-

Agitate each tube vigorously for 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Based on the "like dissolves like" principle, 4-Methyl-3-(trifluoromethyl)benzyl bromide is expected to be soluble in nonpolar to moderately polar organic solvents and insoluble in highly polar solvents like water.[14]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂Br) protons, and the methyl (-CH₃) protons. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm. The benzylic protons will be a sharp singlet at approximately 4.5 ppm, and the methyl protons will be a singlet around 2.4 ppm.

-